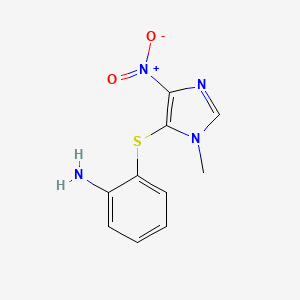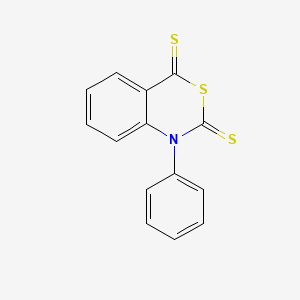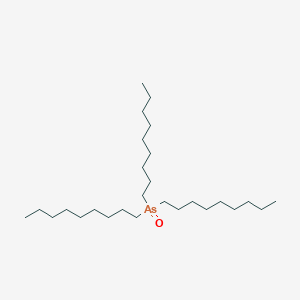
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is also known by several synonyms, including 3-hydroxy-4-methoxyamphetamine and 4-methoxy-3-hydroxyamphetamine. This compound is primarily used in scientific research and exhibits intriguing properties that enable its application in various fields such as medicine, pharmacology, and chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves several synthetic routes. One common method involves the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. The resulting amide is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. Finally, the compound is obtained by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
科学研究应用
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride has several scientific research applications, including:
Neuroscience Research: Due to its structural similarity to dopamine, this compound has been investigated for its potential interactions with dopamine receptors in the brain.
Natural Product Research: It has been identified as a constituent of some plant species, and research focuses on understanding its natural function within the plant.
Pharmacology: The compound’s unique properties make it a valuable tool for studying various pharmacological processes and developing new therapeutic agents.
作用机制
The mechanism of action of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (pupil dilation) and increased neurotransmitter levels in the synaptic cleft .
相似化合物的比较
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): A benzofuran analogue with similar stimulant-like properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran analogue with similar effects on monoamine transmission.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transporters.
Uniqueness
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is unique due to its specific structural features and its ability to interact with dopamine receptors. This makes it a valuable tool for studying neurotransmitter systems and developing new therapeutic agents.
属性
CAS 编号 |
52336-27-3 |
|---|---|
分子式 |
C11H18ClNO2 |
分子量 |
231.72 g/mol |
IUPAC 名称 |
2-(2-aminopropyl)-4-methoxy-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3;/h4,6,8,13H,5,12H2,1-3H3;1H |
InChI 键 |
JKTYETBDIFLSOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
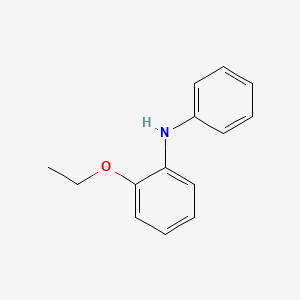

![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)

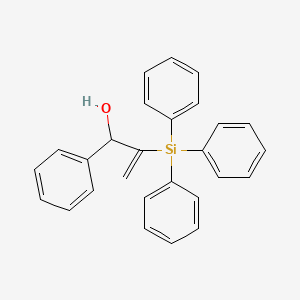
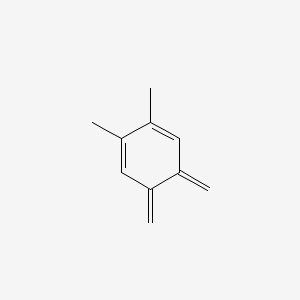
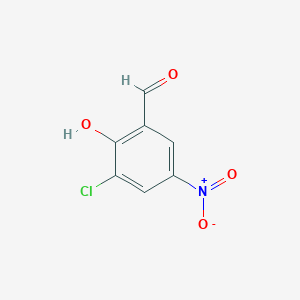
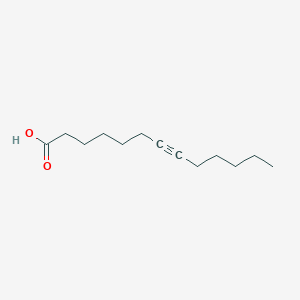
![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
